molecular formula C16H10FNO2 B1655628 4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 397-60-4

4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B1655628
CAS No.: 397-60-4
M. Wt: 267.25 g/mol
InChI Key: KWHLRZLVGDQLNC-UVTDQMKNSA-N
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Description

Chemical Structure and Properties
4-[(2-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is an oxazol-5-one derivative characterized by a central oxazolone ring substituted with a 2-fluorophenyl group at the 4-position and a phenyl group at the 2-position (Figure 1). The compound is structurally classified as a Z-isomer due to the methylidene (CH=) group, which introduces stereoelectronic effects influencing its reactivity and biological interactions .

Synonyms and Identifiers

  • IUPAC Name: (4Z)-4-(2-Fluorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
  • Other Names: 4-(2-Fluorobenzylidene)-2-phenyl-oxazol-5-one; ChemExper ID: 2008-01-01-AS .

Such compounds are often explored for their biological activities, including kinase inhibition and antimicrobial properties.

Properties

CAS No.

397-60-4

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

(4Z)-4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H10FNO2/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10-

InChI Key

KWHLRZLVGDQLNC-UVTDQMKNSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3F)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2

Other CAS No.

397-60-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 2-fluorobenzaldehyde with 2-phenyloxazolone. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with higher oxidation states, while reduction may produce reduced oxazolone compounds.

Scientific Research Applications

4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has found applications in several areas of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxazol-5-one Derivatives

Oxazol-5-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison with structurally related compounds.

Substituent Variations and Structural Analogues
Compound Name Substituents (Position 4) Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key References
4-[(2-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one 2-Fluorophenyl Phenyl C₁₆H₁₀FNO₂ 267.26
4-[(4-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one 4-Chlorophenyl Phenyl C₁₆H₁₀ClNO₂ 283.71
DI-2 [(4Z)-2-Ethylidene(phenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one] Pyridin-3-ylmethylidene Ethylidene(phenyl) C₁₈H₁₃N₂O₂ 295.31
4-[(3-Ethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one 3-Ethoxyphenyl Phenyl C₁₈H₁₅NO₃ 293.32
4-[(Dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one Dimethylamino 4-Fluorophenyl C₁₂H₁₁FN₂O₂ 234.23

Key Observations :

Electron-Withdrawing vs. Ethoxy or dimethylamino groups (e.g., in and ) provide electron-donating effects, which may stabilize resonance structures and alter binding affinities in biological systems.

Heterocyclic vs. Aromatic Substituents :

  • DI-2 (pyridin-3-ylmethylidene) incorporates a nitrogen-containing heterocycle, likely enhancing solubility and kinase inhibitory activity compared to purely aromatic substituents .

Key Insights :

  • ROCKII Inhibition : DI-2 and DI-3 (pyridinyl derivatives) exhibit potent ROCKII inhibitory activity, suggesting that nitrogen-containing substituents at position 4 are critical for kinase targeting .
  • Structural-Activity Relationships (SAR) : The absence of heterocyclic moieties in the target compound (2-fluorophenyl vs. pyridinyl) may limit its kinase inhibitory efficacy but could favor other applications, such as antimicrobial activity, as seen in chlorophenyl analogues .
Physicochemical Properties
  • Lipophilicity : The 2-fluorophenyl group (logP ~2.1) offers intermediate lipophilicity compared to the more polar pyridinyl (logP ~1.5) or hydrophobic 4-chlorophenyl (logP ~2.8) substituents .
  • Stereoelectronic Effects : The Z-configuration of the methylidene group in oxazol-5-ones is critical for planarity and π-π stacking interactions in biological targets .

Biological Activity

4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one (CAS No. 397-60-4) is a compound within the oxazolone class, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in pharmacology, particularly focusing on its anticancer properties and toxicity profiles.

The molecular formula of this compound is C16H10FNO2, with a molecular weight of 267.255 g/mol. The compound features a fluorine atom that may influence its biological activity and toxicity.

PropertyValue
Molecular FormulaC16H10FNO2
Molecular Weight267.255 g/mol
CAS Number397-60-4
SupplierBOC Sciences

Synthesis

The synthesis of oxazolone derivatives often involves condensation reactions between appropriate aldehydes and isocyanates. Recent studies have explored various synthetic pathways to enhance yield and purity while minimizing environmental impact.

Anticancer Potential

Recent research indicates that compounds similar to this compound exhibit promising anticancer properties. A study highlighted that oxazolone derivatives could inhibit specific oncological protein kinases, suggesting a mechanism for their antiproliferative effects . The predictive analysis using PASS (Prediction of Activity Spectra for Substances) indicated that these compounds might serve as viable candidates for further anticancer investigations.

Toxicity Studies

Toxicity assessments have been conducted using model organisms such as Daphnia magna and Saccharomyces cerevisiae. The results showed that the presence of halogen atoms significantly influenced toxicity levels. Specifically, fluorinated derivatives exhibited higher toxicity compared to their halogen-free counterparts .

Table: Toxicity Results on Model Organisms

CompoundOrganismLC50 (mg/L)Observations
4-(fluorobenzylidene)Daphnia magna>30Low lethality after 24 hours
4-(fluorobenzylidene)Saccharomyces cerevisiaeN/AGrowth reduction by 57.4% at 1 mM
Halogen-free oxazoloneDaphnia magnaN/ALowest toxicity observed

The mechanism underlying the biological activity of this compound may involve interaction with cellular targets such as protein kinases. The presence of halogen atoms has been shown to enhance the binding affinity to these targets, which may explain the observed increase in biological activity .

Case Studies

  • In Vitro Studies : A study evaluated the effects of various oxazolone derivatives on cancer cell lines, revealing significant inhibition of cell proliferation at certain concentrations. The findings suggest that structural modifications can enhance potency against specific cancer types.
  • Predictive Analyses : Using computational models, researchers have predicted that these compounds could exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .

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